molecular formula C15H11Cl2N3O2S B268715 N-[(4-carbamoylphenyl)carbamothioyl]-3,5-dichlorobenzamide

N-[(4-carbamoylphenyl)carbamothioyl]-3,5-dichlorobenzamide

Cat. No.: B268715
M. Wt: 368.2 g/mol
InChI Key: WBAMXXMJMQWKGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-carbamoylphenyl)carbamothioyl]-3,5-dichlorobenzamide is a chemical compound with the molecular formula C15H11Cl2N3O2S It is known for its unique structure, which includes a dichlorobenzoyl group and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-carbamoylphenyl)carbamothioyl]-3,5-dichlorobenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or dimethylformamide, and the reaction is conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-carbamoylphenyl)carbamothioyl]-3,5-dichlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(4-carbamoylphenyl)carbamothioyl]-3,5-dichlorobenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-carbamoylphenyl)carbamothioyl]-3,5-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorobenzamide: Shares the dichlorobenzoyl group but lacks the additional functional groups present in N-[(4-carbamoylphenyl)carbamothioyl]-3,5-dichlorobenzamide.

    N-(3,5-Dichlorophenyl)benzamide: Similar structure but with different substituents on the benzamide group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H11Cl2N3O2S

Molecular Weight

368.2 g/mol

IUPAC Name

N-[(4-carbamoylphenyl)carbamothioyl]-3,5-dichlorobenzamide

InChI

InChI=1S/C15H11Cl2N3O2S/c16-10-5-9(6-11(17)7-10)14(22)20-15(23)19-12-3-1-8(2-4-12)13(18)21/h1-7H,(H2,18,21)(H2,19,20,22,23)

InChI Key

WBAMXXMJMQWKGM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)N)NC(=S)NC(=O)C2=CC(=CC(=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=S)NC(=O)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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